(6-Aminopyridin-2-yl)dimethylphosphine oxide
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Overview
Description
(6-Aminopyridin-2-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C7H11N2OP It is characterized by the presence of a pyridine ring substituted with a dimethylphosphoryl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminopyridin-2-yl)dimethylphosphine oxide typically involves the phosphorylation of pyridin-2-amine. One common method includes the reaction of pyridin-2-amine with dimethylphosphoryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (6-Aminopyridin-2-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The phosphoryl group can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridin-2-amine derivatives.
Scientific Research Applications
(6-Aminopyridin-2-yl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Aminopyridin-2-yl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The amino group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: This compound shares a similar pyridine ring structure but differs in its substituents, leading to different chemical properties and applications.
4-Amino-2,6-dimethoxypyrimidine: Another pyridine derivative with different functional groups, used in various chemical syntheses.
Uniqueness: (6-Aminopyridin-2-yl)dimethylphosphine oxide is unique due to the presence of both a dimethylphosphoryl group and an amino group on the pyridine ring
Properties
IUPAC Name |
6-dimethylphosphorylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMRIYBKJATEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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